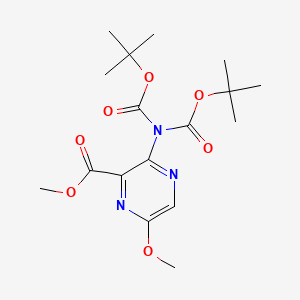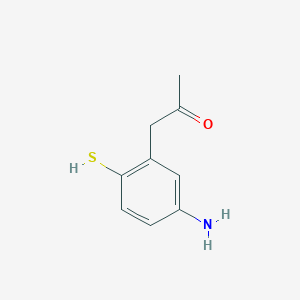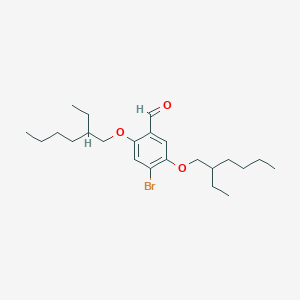![molecular formula C7H6BrN3 B14060574 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a bromine atom at the 7th position and a methyl group at the 3rd position further defines its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with sodium azide, followed by bromination using a suitable brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane . The reaction is usually carried out in a solvent like toluene under reflux conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed:
Nucleophilic Substitution: Products include 7-substituted derivatives such as 7-alkoxy-3-methyl-[1,2,3]triazolo[1,5-a]pyridines.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is primarily related to its ability to form reactive intermediates such as carbenes and diazo compounds. These intermediates can participate in various chemical transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds . The compound’s interaction with molecular targets and pathways is still under investigation, but its potential as a ligand for metal complexes suggests involvement in coordination chemistry .
Comparison with Similar Compounds
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
- [1,2,3]Triazolo[4,5-d]pyridazine
Comparison: Compared to other triazolopyridines, this compound exhibits distinct chemical behavior in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-3-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-5-6-3-2-4-7(8)11(6)10-9-5/h2-4H,1H3 |
InChI Key |
YXWHDALUZVMYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(N2N=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)



